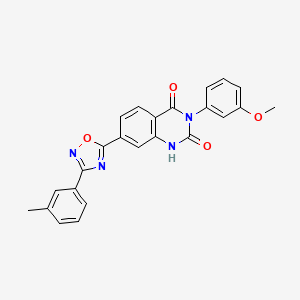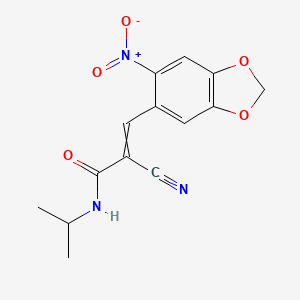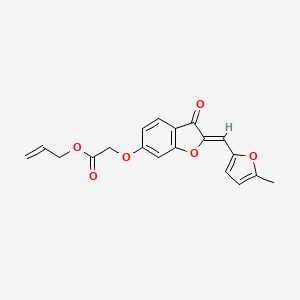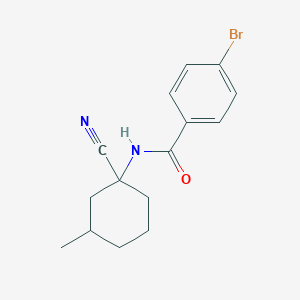
benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters of nicotinic acid This compound features a benzyl group attached to the nicotinate moiety, with a 3-methyl-1H-1,2,4-triazol-1-yl substituent at the 6-position of the nicotinic acid ring
Applications De Recherche Scientifique
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This process involves a series of biochemical pathways, including the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . This leads to a reduction in cell proliferation, as shown by the inhibition of colony formation in BT-474 cells .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves a multi-step process. One common method starts with the preparation of 6-chloronicotinic acid, which is then reacted with benzyl alcohol in the presence of a suitable catalyst to form benzyl 6-chloronicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 3-methyl-1H-1,2,4-triazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the nicotinate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or triazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 6-(1H-1,2,3-triazol-1-yl)nicotinate: Similar structure but with a different triazole ring.
Benzyl 6-(4-methyl-1H-1,2,4-triazol-1-yl)nicotinate: Similar structure with a different methyl substitution on the triazole ring.
Uniqueness
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .
Propriétés
IUPAC Name |
benzyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-12-18-11-20(19-12)15-8-7-14(9-17-15)16(21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMRFZUHSOYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)
![6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2801694.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)
![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)

![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
pyridin-2-yl]amino}ethyl)amino}ethan-1-ol](/img/structure/B2801709.png)

